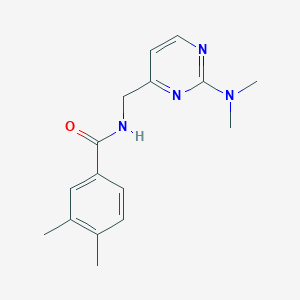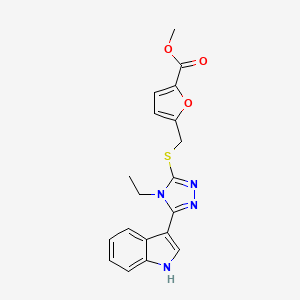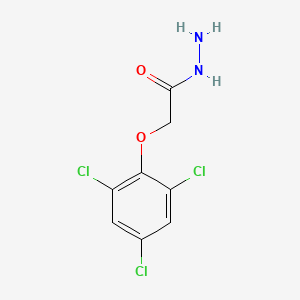![molecular formula C8H12BrN3 B2936615 3-Bromo-2,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 1781773-41-8](/img/structure/B2936615.png)
3-Bromo-2,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
The mechanism of action of 3-Bromo-2,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is not fully understood. However, it has been proposed that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound may also inhibit the replication of viruses by interfering with viral entry or by inhibiting viral enzymes. The antifungal activity of this compound may be due to its ability to disrupt fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. In addition, this compound has been shown to inhibit the activity of the enzyme protein kinase C, which is involved in cell signaling and regulation.
实验室实验的优点和局限性
One advantage of using 3-Bromo-2,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine in lab experiments is its broad-spectrum activity against cancer cells, viruses, and fungi. Another advantage is its relatively low toxicity, which makes it a potential candidate for further development as a therapeutic agent. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research and development of 3-Bromo-2,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. Furthermore, the potential of this compound as a therapeutic agent for cancer, viral infections, and fungal infections should be further explored in preclinical and clinical studies. Finally, the development of this compound derivatives with improved efficacy and pharmacokinetic properties may lead to the discovery of novel therapeutic agents.
In conclusion, this compound is a heterocyclic compound that has shown promise as a potential therapeutic agent for cancer, viral infections, and fungal infections. Its broad-spectrum activity and relatively low toxicity make it an attractive candidate for further development. Future research should focus on identifying its molecular targets, optimizing its synthesis method, and exploring its therapeutic potential in preclinical and clinical studies.
合成方法
The synthesis of 3-Bromo-2,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves the reaction of 3-bromoacetophenone with 5-aminopyrazole in the presence of potassium carbonate and acetic acid. The resulting intermediate is then reacted with 2,6-dimethylpyridine-3,5-diamine to yield this compound. The overall synthesis of this compound is shown in Figure 1.
科学研究应用
3-Bromo-2,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to have antiviral activity against the influenza virus and the human immunodeficiency virus (HIV). In addition, this compound has been shown to have antifungal activity against Candida albicans and Aspergillus fumigatus.
属性
IUPAC Name |
3-bromo-2,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c1-5-3-10-8-7(9)6(2)11-12(8)4-5/h5,10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVPKQLNDWCNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(C(=NN2C1)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2936533.png)

![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-propyl-4-pyrimidinol](/img/structure/B2936538.png)
![3-(2,3-dimethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2936540.png)

![Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2936542.png)



![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2936547.png)
![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2936549.png)
![Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2936550.png)
![N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2936552.png)

